methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroindole core, which is a partially saturated indole ring, making it a versatile scaffold for various chemical transformations and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as alkylation, cyclization, and esterification. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a fully saturated ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce halogen or nitro groups onto the indole ring .
Scientific Research Applications
Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.
Medicine: Research explores its potential as an antiviral, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can mimic natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate biological pathways, leading to therapeutic effects such as enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
Indole-2-carboxylic acid: A simpler indole derivative with similar biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral properties.
4,5,6,7-Tetrahydroindole: A precursor in the synthesis of various indole derivatives.
Uniqueness: Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tetrahydroindole core provides a balance between stability and reactivity, making it a valuable scaffold for drug development and chemical synthesis .
Properties
CAS No. |
2115757-21-4 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.3 |
Purity |
95 |
Origin of Product |
United States |
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